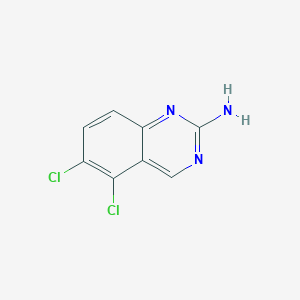

5,6-Dichloroquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCWWVSLJJQMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 5,6 Dichloroquinazolin 2 Amine Derivatives

Exploration of Peripheral Modifications on the Quinazoline (B50416) Scaffold

Bioisosteric Replacements of the Quinazoline Core

Bioisosteric replacement is a widely employed strategy in drug design to modulate the physicochemical and biological properties of a lead compound without significantly altering its core binding interactions. In the context of 5,6-dichloroquinazolin-2-amine derivatives, researchers have explored the substitution of the quinazoline ring with other heterocyclic systems to enhance target engagement and overcome potential liabilities.

While direct bioisosteric replacement studies on the 5,6-dichloroquinazoline-2-amine core are not extensively documented in publicly available literature, the principles of bioisosterism in the broader class of quinazoline-based inhibitors offer valuable insights. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, the 4-anilino-quinazoline scaffold is a well-established pharmacophore. mdpi.comnih.gov SAR studies have consistently highlighted the importance of the nitrogen atoms at positions 1 and 3 of the quinazoline ring for hydrogen bonding interactions with key amino acid residues in the ATP-binding pocket of the kinase. mdpi.com

Bioisosteric replacements for the quinazoline moiety in other kinase inhibitors have involved scaffolds such as pyrazolo[3,4-d]pyrimidine, which is an isostere of the adenine (B156593) core of ATP. researchgate.net This suggests that similar replacements for the 5,6-dichloroquinazoline core could be explored to modulate kinase selectivity and potency. The rationale behind such replacements is to maintain the crucial hydrogen bonding interactions while altering other properties like solubility, metabolic stability, and off-target effects.

A hypothetical exploration of bioisosteric replacements for the this compound core could involve scaffolds that preserve the key hydrogen bond donor/acceptor pattern. The dichloro substitution at positions 5 and 6 provides a specific lipophilic and electronic environment that would also need to be considered in the design of any bioisostere.

Table 1: Potential Bioisosteric Replacements for the Quinazoline Core of this compound Derivatives

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

| 5,6-Dichloroquinazoline | Dichlorinated Pyrido[2,3-d]pyrimidine | Introduction of a nitrogen atom to modulate basicity and potential for additional hydrogen bonding. |

| 5,6-Dichloroquinazoline | Dichlorinated Thieno[2,3-d]pyrimidine | Replacement of the benzene (B151609) ring with a thiophene (B33073) ring to alter electronic properties and lipophilicity. |

| 5,6-Dichloroquinazoline | Dichlorinated Furopyrimidine | Introduction of an oxygen atom in the fused ring to potentially improve solubility and metabolic profile. |

| 5,6-Dichloroquinazoline | Dichlorinated Imidazo[4,5-b]pyridine | Alteration of the core scaffold to explore different binding orientations and selectivity profiles. |

This table presents hypothetical bioisosteric replacements based on common strategies in medicinal chemistry, as direct research on this compound is limited.

Derivatization at Other Ring Positions (e.g., C4) and Fused Ring Systems

The derivatization of the this compound scaffold at various positions, particularly at the C4 position, has been a fruitful area of investigation for developing potent kinase inhibitors. The amino group at C2 and the chlorine atoms at C5 and C6 provide a stable platform for introducing diverse functionalities to probe the SAR.

The substitution at the C4 position of the quinazoline ring is a critical determinant of biological activity. nih.gov In many quinazoline-based kinase inhibitors, a substituted aniline (B41778) or other aromatic amine at the C4 position is essential for potent inhibition. mdpi.comnih.gov This is because the C4 substituent often occupies a hydrophobic pocket adjacent to the ATP-binding site and can form additional hydrogen bonds or van der Waals interactions.

Furthermore, the exploration of fused ring systems extending from the quinazoline core represents another avenue for SAR studies. Annelating an additional ring to the quinazoline scaffold can lead to compounds with altered conformational rigidity, extended chemical space occupancy, and potentially novel biological activities. For instance, the synthesis of 5,6-dihydrobenzo[h]quinazolines has been explored, where the insertion of amino substituents at positions 2 and 4 resulted in compounds with significant biological activities. nih.gov

Table 2: Investigated Derivatizations and Fused Systems of Quinazoline Scaffolds

| Position of Derivatization/Fusion | Type of Modification | General Impact on Activity |

| C4 | Substitution with various anilines and other amines | Crucial for target binding and potency; modulates selectivity. nih.gov |

| C2 | Variation of the amino substituent | Can influence solubility and cell permeability. |

| Fused Ring Systems | Annelation of five or six-membered rings | Can enhance binding affinity through increased surface contact and can modulate the overall physicochemical properties of the molecule. |

This table is based on general findings for quinazoline derivatives, as specific, detailed SAR data for this compound derivatives in this context is limited in the searched literature.

Pre Clinical Pharmacological Profiling of 5,6 Dichloroquinazolin 2 Amine Analogs

Receptor Antagonist and Ligand Binding Studies

Adenosine (B11128) A2A Receptor Antagonism Mechanisms

Analogs of 2-aminoquinazoline (B112073) have been identified as promising antagonists for the adenosine A2A receptor, a G protein-coupled receptor that plays a crucial role in various physiological processes. nih.gov The antagonism of this receptor is a key mechanism in the modulation of neuronal activity and immune responses.

The primary mechanism of action for A2A receptor antagonists involves the competitive blockade of the receptor, thereby preventing the binding of the endogenous agonist, adenosine. Activation of the A2A receptor by adenosine typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov By blocking this interaction, 2-aminoquinazoline analogs inhibit this signaling cascade. nih.gov

Structure-activity relationship (SAR) studies on related 2-aminoquinazoline derivatives have highlighted the importance of substitutions at various positions on the quinazoline (B50416) ring for binding affinity and antagonist potency. For instance, a bromo-substituent at the 6-position has been shown to be compatible with high affinity. While specific data on 5,6-dichloro-substituted analogs is limited in the reviewed literature, the research on other halogenated quinazolines provides a basis for understanding their potential antagonist activity. nih.gov

One study on 2-aminoquinazoline derivatives demonstrated that compounds with specific substitutions could achieve high affinity for the human A2A receptor (hA2AR). For example, a compound designated as 5m, which features different substitutions, exhibited a high affinity with a Ki value of 5 nM and demonstrated antagonist activity in a cyclic AMP assay with an IC50 of 6 µM. nih.gov Further modifications, such as the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, maintained significant binding affinities and functional antagonist activities while also improving solubility. nih.gov

| Compound Analog | Substitution Pattern | Binding Affinity (Ki) for hA2AR (nM) | Functional Antagonist Activity (IC50) (µM) |

|---|---|---|---|

| Analog 1 (Reference) | 6-bromo-4-(furan-2-yl) | 20 | Not Reported |

| Analog 5m | (Details not fully specified in source) | 5 | 6 |

| Analog 9x | Aminopentylpiperidine substituent | 21 | 9 |

| Analog 10d | 4-[(piperidin-1-yl)methyl]aniline substituent | 15 | 5 |

Serotonin (B10506) 5-HT3 Receptor Ligand Interactions

The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in various physiological and pathological processes, including nausea, vomiting, and anxiety. Certain 2-amino-3,4-dihydroquinazoline analogs have been shown to interact with this receptor as antagonists. nih.gov

The interaction of these analogs with the 5-HT3 receptor is highly dependent on the substitution pattern on the quinazoline ring. Research has indicated that the position of a chloro substituent significantly influences the binding affinity and functional activity. nih.gov For instance, a 6-chloro analog of 2-amino-3,4-dihydroquinazoline was found to bind to 5-HT3 receptors and act as an antagonist. nih.gov In contrast, an 8-chloro analog displayed little to no affinity and lacked functional activity. nih.gov

Homology modeling and hydrophobic interaction (HINT) analysis have suggested that the 6-chloro analog forms a greater number of favorable interactions with the receptor compared to the 8-chloro analog, which may explain the observed differences in affinity and activity. nih.gov These findings underscore the critical role of the substitution pattern in determining the pharmacological profile of quinazoline-based ligands at the 5-HT3 receptor. An empirical study demonstrated that 2-amino-6-chloro-3,4-dihydroquinazoline HCl is a 5-HT3 receptor antagonist with an IC50 value of 0.26µM, as determined by two-electrode voltage clamp recordings in frog oocytes. nih.gov

| Compound Analog | Binding Affinity (Ki) | Functional Antagonist Activity (IC50) |

|---|---|---|

| 2-amino-6-chloro-3,4-dihydroquinazoline | Binds to 5-HT3 receptors | 0.26 µM |

| 2-amino-8-chloro-3,4-dihydroquinazoline | Little to no affinity | Lacks functional activity |

Enzyme Inhibition Studies

Topoisomerase II Inhibitory Activity and Mechanism

Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer agents. nih.gov The mechanism of topoisomerase II inhibitors generally involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the DNA and subsequent cell death. wikipedia.org

While direct studies on 5,6-dichloroquinazolin-2-amine analogs as topoisomerase II inhibitors are not extensively available in the reviewed literature, the broader class of quinazoline derivatives has been explored for this activity. The core quinazoline structure can be modified to interact with the ATP-binding site or the DNA-binding site of the enzyme. Catalytic inhibitors of topoisomerase II function by preventing the enzyme from cleaving DNA or by inhibiting the ATPase activity required for its catalytic cycle. wikipedia.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers. nih.gov The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov

The primary mechanism of EGFR kinase inhibition by quinazoline-based compounds involves competitive binding to the ATP-binding site within the kinase domain of the receptor. nih.gov This prevents the phosphorylation of tyrosine residues and blocks the downstream signaling pathways that lead to cell growth and proliferation. nih.gov

Derivatives of 4-anilinoquinazoline (B1210976) have been extensively studied as EGFR inhibitors. The substitution pattern on both the quinazoline ring and the anilino moiety is crucial for inhibitory activity. For instance, a series of 6-ureido-4-anilinoquinazoline derivatives showed promising enzyme inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org Another study on quinazoline-2,4,6-triamine derivatives identified compounds with inhibitory activity against EGFR-TK in the micromolar range, with one compound exhibiting an IC50 value of 3.53 µM.

A compound structurally related to the subject of this article, [18F]-N-{4-[(4,5-dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide, has been investigated as an irreversible inhibitor of EGFR. nih.gov This highlights the potential of dichloro-substituted quinazolines in targeting this kinase.

| Compound Analog Series | Example Compound | EGFR Kinase Inhibition (IC50) |

|---|---|---|

| 6-Ureido-4-anilinoquinazolines | Most active analogs | 11.66 - 867.1 nM |

| Quinazoline-2,4,6-triamines | Compound 10d | 45.5 µM |

| Compound 10e | 3.53 µM |

Phosphodiesterase 5 (PDE5) Inhibition and Selectivity

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. mdpi.com

The development of selective PDE5 inhibitors is crucial to avoid off-target effects, particularly inhibition of other phosphodiesterase isoforms like PDE6, which is involved in vision. nih.gov A study focusing on N2,N4-diaminoquinazoline analogs identified several potent PDE5 inhibitors. nih.gov The most active compound in this series, compound 15, demonstrated an IC50 of 0.072 µM for PDE5 and exhibited a 4.6-fold selectivity over PDE6. nih.gov

Molecular docking studies of these N2,N4-diaminoquinazoline analogs have helped to elucidate the binding mode within the active site of PDE5, providing a structural basis for the observed structure-activity relationships. nih.gov Although this study did not specifically include 5,6-dichloro-substituted analogs, it provides a strong rationale for exploring this substitution pattern within the quinazoline scaffold for the development of novel PDE5 inhibitors.

| Compound Analog | PDE5 Inhibition (IC50) (µM) | Selectivity (PDE5 vs. PDE6) |

|---|---|---|

| Compound 15 (N2,N4-diaminoquinazoline analog) | 0.072 ± 0.008 | 4.6-fold |

| Compound 22 (N2,N4-diaminoquinazoline analog) | Not specified in abstract | Not specified in abstract |

Inhibition of Other Relevant Enzymes (e.g., PARP, Thymidylate Synthase)

Quinazoline derivatives have been identified as potent inhibitors of several key enzymes involved in cancer cell proliferation and survival, including Poly(ADP-ribose) polymerase (PARP) and thymidylate synthase.

PARP Inhibition:

PARP is a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cell death. Several quinazolinone derivatives have demonstrated significant PARP inhibitory activity. For instance, a series of 2-substituted-quinazoline-4-ones were evaluated as PARP inhibitors, with some derivatives showing strong inhibitory activity with IC50 values around 1 μM. Structure-activity relationship (SAR) studies revealed that electron-donating groups on the quinazoline scaffold tend to increase the inhibitory activity more than electron-withdrawing groups.

Thymidylate Synthase Inhibition:

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of this enzyme leads to a depletion of dTMP, which in turn disrupts DNA replication and triggers cell death. Certain quinazoline antifolates have been developed as potent inhibitors of thymidylate synthase. For example, N10-propargyl-5,8-dideazafolic acid and its analogs, which feature a quinazoline core, have been extensively studied. Modifications to the quinazoline ring, such as the introduction of substituents at various positions, have been shown to modulate the inhibitory activity against thymidylate synthase.

In Vitro Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines

The antiproliferative and cytotoxic effects of various quinazoline analogs have been evaluated against a panel of human cancer cell lines.

Several novel quinazoline derivatives have demonstrated cytotoxic activity against the HepG-2 human hepatocellular carcinoma cell line. In one study, a series of quinazoline-based agents bearing triazole-acetamides were synthesized and evaluated. One of the most potent derivatives, compound 8a , exhibited IC50 values of 17.48 µM and 7.94 µM after 48 and 72 hours of treatment, respectively. nih.gov Another study on 2-chloroquinazoline (B1345744) derivatives identified compound 10b as having an IC50 value of 2.04 µM against HepG-2 cells. nih.gov

| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |

|---|---|---|---|---|

| Compound 8a | HepG-2 | 17.48 | 7.94 | nih.gov |

| Compound 10b | HepG-2 | 2.04 | - | nih.gov |

The efficacy of quinazoline derivatives has also been assessed in prostate cancer cell lines. A study on 2-amino-4-anilinoquinazoline derivatives showed that compound 2 inhibited the growth of PC3 cells with an IC50 of 6.6 µM. hilarispublisher.com Another investigation into quinazoline-based derivatives as VEGFR-2 inhibitors found that compound VII presented strong cytotoxic activity against PC3 cells with an IC50 value of 26.10 µg/mL. nih.gov

| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 2 | PC3 | 6.6 | - | hilarispublisher.com |

| Compound VII | PC3 | - | 26.10 | nih.gov |

MCF-7, a human breast adenocarcinoma cell line, has been frequently used to evaluate the anticancer potential of quinazoline analogs. A novel series of quinazoline derivatives carrying a substituted-sulfonamide moiety was synthesized, with compounds 4d and 4f showing the strongest cytotoxicity against MCF-7 cells, with IC50 values of 2.5 µM and 5 µM, respectively. nih.gov In another study, a series of quinazoline-oxymethyltriazole derivatives were tested, with compound 8f exhibiting the best activity after 48 hours (IC50 = 21.29 µM) and compounds 8k and 8a being the most effective after 72 hours (IC50 = 11.32 µM and 12.96 µM, respectively). nih.gov

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Compound 4d | MCF-7 | 2.5 | - | nih.gov |

| Compound 4f | MCF-7 | 5 | - | nih.gov |

| Compound 8f | MCF-7 | 21.29 | 48 | nih.gov |

| Compound 8k | MCF-7 | 11.32 | 72 | nih.gov |

| Compound 8a | MCF-7 | 12.96 | 72 | nih.gov |

The antiproliferative effects of quinazoline derivatives have been investigated in the HCT-116 human colorectal carcinoma cell line. For the quinazoline-oxymethyltriazole series, compound 8a was the most potent against HCT-116, with IC50 values of 10.72 µM and 5.33 µM after 48 and 72 hours of incubation, respectively. nih.gov Another quinazoline-chalcone derivative, 14g , displayed high antiproliferative activity against HCT-116 cells with a GI50 value between 0.622–1.81 µM. semanticscholar.org

| Compound | Cell Line | IC50/GI50 (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Compound 8a | HCT-116 | 10.72 | 48 | nih.gov |

| Compound 8a | HCT-116 | 5.33 | 72 | nih.gov |

| Compound 14g | HCT-116 | 0.622–1.81 | - | semanticscholar.org |

The anticancer activity of quinazoline derivatives is often attributed to their ability to modulate key signaling pathways and induce programmed cell death (apoptosis).

NF-κB Pathway Modulation:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. A novel structural class of quinazoline derivatives has been identified as potent inhibitors of NF-κB activation. nih.gov One such compound, EVP4593 , was found to block NF-κB signaling at nanomolar concentrations (IC50 = 11 nM). researchgate.net Another study on alkylthiourea quinazoline derivatives identified compound 19 as a strong inhibitor of IL-6 and TNFα production (IC50 = 0.84 µM and 4.0 µM, respectively), which are downstream targets of the NF-κB pathway. nih.govmdpi.com This compound was found to block the translocation of the NF-κB dimer to the nucleus. nih.gov

Apoptosis Induction:

Induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Several quinazoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, compounds 4d and 4f were found to mediate apoptosis and arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov Further analysis using RT-PCR and Western blot confirmed that these compounds activate the apoptotic cell death pathway. nih.gov The pro-apoptotic activity of some quinazoline derivatives is linked to their ability to upregulate pro-apoptotic proteins (like Bax and caspases) and downregulate anti-apoptotic proteins (like Bcl-2). researchgate.net In MGC-803 cells, a novel quinazoline derivative, compound 18 , was shown to induce apoptosis, as demonstrated by Annexin V-FITC/PI double staining. nih.gov

Evaluation of Antimicrobial Spectrum and Potency

Analogs of the quinazoline scaffold have been investigated for their potential as broad-spectrum antimicrobial agents. Research into these heterocyclic compounds has revealed significant activity against a range of pathogenic bacteria, fungi, and viruses.

The quinazoline and related quinoxaline (B1680401) cores are central to the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. Studies have shown that specific substitutions on these scaffolds can lead to potent inhibitory activity. For instance, a series of quinoxaline-based compounds demonstrated notable efficacy against Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Bacillus subtilis. nih.gov Compound 5p from this series was identified as a potent broad-spectrum agent, exhibiting strong inhibitory effects against several bacterial strains. nih.gov The antibacterial mechanism for this compound was found to involve the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and cell death. nih.gov

Similarly, research into quinoline (B57606) derivatives has identified them as promising inhibitors for multidrug-resistant Acinetobacter baumannii by targeting ATP synthase. nih.gov The structure-activity relationship (SAR) studies indicate that modifications, such as the presence of a basic amine, promote activity against A. baumannii. nih.gov Other research has explored different derivatives, noting that compounds with an aminoindane ring may function as effective antibacterial agents against both MRSA and A. baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9025 to 15.625 µg/mL. researchgate.net

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Quinoxaline derivative 5p | S. aureus | 4 | nih.gov |

| Quinoxaline derivative 5p | MRSA | 8 | nih.gov |

| Aminoindane derivatives | MRSA | 3.9 - 15.6 | researchgate.net |

| Aminoindane derivatives | A. baumannii | 3.9 - 15.6 | researchgate.net |

| Sulfamide derivatives | A. baumannii | 3.9 | researchgate.net |

The antifungal potential of quinoline derivatives, which are structurally related to quinazolines, has been evaluated against various fungal pathogens. In a study assessing 2-methyl-8-quinolinol and its substituted derivatives, halogenation was found to be a key factor in fungitoxicity. nih.gov Specifically, the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most potent antifungal compounds against a panel of five fungi, including Aspergillus niger. nih.gov This highlights the importance of the dichloro-substitution pattern for conferring significant antifungal activity. The broader class of quinazolines has also been screened for activity against fungal strains like Candida albicans. researchgate.net

| Compound | Target Organism | Activity Level | Reference |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | High | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | High | nih.gov |

The quinoline and quinazolinone scaffolds have emerged as promising frameworks for the development of antivirals, particularly against flaviviruses like the Dengue virus (DENV). nih.govnih.gov The absence of a specific approved antiviral therapy for dengue makes this a critical area of research. nih.gov Studies have demonstrated that certain quinoline derivatives can inhibit DENV serotype 2 in a dose-dependent manner, likely by acting at an early stage of the viral life cycle rather than through direct virucidal activity. nih.gov Further research into 2,3,6-trisubstituted quinazolinone compounds found that several analogs exhibited potent and broad activity against both DENV and Zika virus, with EC₅₀ values as low as 86 nM and no significant cytotoxicity. nih.gov

| Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Quinoline Derivative 1 | DENV2 | 3.03 | 16.06 | 5.30 | nih.gov |

| Quinoline Derivative 2 | DENV2 | 0.49 | 19.39 | 39.5 | nih.gov |

| Quinazolinone Analog 22 | DENV | EC₅₀ as low as 0.086 | Not specified | Not specified | nih.gov |

| Quinazolinone Analog 27 | DENV | EC₅₀ as low as 0.086 | Not specified | Not specified | nih.gov |

| Quinazolinone Analog 47 | DENV | EC₅₀ as low as 0.086 | Not specified | Not specified | nih.gov |

Anti-Inflammatory and Immunomodulatory Investigations

Beyond antimicrobial effects, quinazoline-based structures are recognized for their anti-inflammatory and immunomodulatory activities. These properties are often linked to their ability to interfere with key signaling pathways that drive inflammatory responses.

The dysregulation of pro-inflammatory mediators is a hallmark of many chronic diseases. Tumor necrosis factor-alpha (TNF-α) is a critical cytokine that can trigger inflammatory cascades, including the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.gov Research has demonstrated that TNF-α can induce COX-2 expression and subsequent PGE2 production in human cardiac fibroblasts in a time- and concentration-dependent manner. nih.gov

Quinazoline analogs have shown potential as anti-inflammatory agents. nih.gov For example, certain 2-amino-5,6-dihydrobenzo[h]quinazolines exhibit anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which is a known inhibitor of prostaglandin synthesis. nih.gov Furthermore, newly synthesized quinazolinone derivatives have demonstrated significant anti-inflammatory activity, suggesting their potential to modulate these pathways. researchgate.net The combination of PGE2 and TNF-α has been shown to synergistically activate human dendritic cells, leading to the production of high levels of IL-12, another key inflammatory cytokine. nih.gov This highlights the interconnectedness of these mediators and the potential for quinazoline analogs to exert immunomodulatory effects by targeting this network.

The Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates immune and inflammatory responses. nih.govmdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm; upon stimulation, it translocates to the nucleus to activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2. mdpi.comnih.gov Dysregulation of this pathway is linked to numerous inflammatory diseases and cancers. nih.govnih.gov

The quinazoline scaffold has been successfully utilized to design potent inhibitors of NF-κB activation. nih.gov A series of compounds based on a quinazoline pharmacophore model demonstrated high binding affinity with the p50 subunit of NF-κB, effectively inhibiting its function. nih.gov Similarly, a novel quinoline compound was identified as an inhibitor of the canonical NF-κB pathway. nih.gov Further studies on pyrazolo[1,5-a]quinazoline derivatives identified compounds that could inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells, underscoring the potential of this chemical class to control inflammatory responses at the transcriptional level. mdpi.com

Other Biological Activities under Investigation (e.g., Anticonvulsant, Antimalarial, Antiparasitic Properties)

While the primary focus of many studies on quinazoline derivatives lies in other therapeutic areas, research has also extended to exploring the potential of analogs of this compound in treating a range of other conditions, including neurological disorders and infectious diseases. The inherent versatility of the quinazoline scaffold allows for structural modifications that can lead to compounds with significant anticonvulsant, antimalarial, and broader antiparasitic activities.

Anticonvulsant Properties

The quinazolinone core, structurally related to this compound, has been a subject of interest in the search for new antiepileptic drugs. Methaqualone and mecloqualone, both quinazoline analogs, were historically recognized for their anticonvulsant properties. Inspired by these earlier findings, researchers have synthesized and evaluated various 2,3-disubstituted quinazolin-4(3H)-one derivatives for their potential to control seizures. nih.gov

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-ones were evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com Several of these compounds exhibited notable protection against seizures. mdpi.com For instance, certain derivatives demonstrated a significant reduction in the number of seizures and offered a level of protection ranging from 16.67% to as high as 100% at a dose of 150 mg/kg. mdpi.com The proposed mechanism of action for some of these analogs involves the allosteric modulation of the GABAa receptor. mdpi.com

Another study focused on 3-aryl-4(3H)-quinazolinones, with compounds having 3-o-tolyl and 3-o-chlorophenyl groups showing good protection against both maximal electroshock (MES)- and subcutaneous pentylenetetrazole (scMet)-induced seizures, coupled with relatively low neurotoxicity. mdma.ch Furthermore, research into other quinazoline derivatives has identified compounds with potent anticonvulsant activity. For example, the 6-chloro derivative of a methaqualone analog was found to be 1.5 times more potent than phenytoin (B1677684) against electroshock-induced convulsions and 10 times more potent than troxidone against PTZ-induced seizures. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures in mice | Protection from seizures ranging from 16.67% to 100% at 150 mg/kg. mdpi.com | mdpi.com |

| 3-Aryl-4(3H)-quinazolinones | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) | Compounds with 3-o-tolyl and 3-o-chlorophenyl groups showed good protection. mdma.ch | mdma.ch |

| 6-Chloro-methaqualone analog | Electroshock and PTZ-induced seizures | 1.5 times more potent than phenytoin (MES) and 10 times more potent than troxidone (PTZ). nih.gov | nih.gov |

Antimalarial Properties

The quinoline and quinazoline scaffolds have historically been crucial in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new and effective antimalarial agents, leading to the investigation of various quinazoline derivatives.

Research into 2-anilino 4-amino substituted quinazolines has identified compounds with potent activity against the asexual stage of P. falciparum. acs.org These analogs have shown efficacy comparable to known antimalarials like chloroquine and mefloquine. acs.org Dihydroquinazolinone derivatives have also been identified as having excellent potency against both the liver and blood stages of malaria parasites. nih.gov One promising lead compound, 2-(p-bromophenyl)-3-(2-(diethylamino)ethyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrated EC50 values of 0.46 μM against liver-stage Plasmodium berghei and 0.34 μM against blood-stage P. falciparum. nih.gov

Furthermore, a series of 4-amino-7-chloroquinolines with modified side chains have been synthesized and tested, with many exhibiting submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several of these analogs proved to be more potent against the resistant Dd2 strain than chloroquine itself. nih.gov

| Compound Class | Parasite Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Anilino 4-amino substituted quinazolines | P. falciparum (asexual stage) | Potent activity comparable to chloroquine and mefloquine. acs.org | acs.org |

| Dihydroquinazolinones | P. berghei (liver stage), P. falciparum (blood stage) | Dual-stage activity with EC50 values in the sub-micromolar range. nih.gov | nih.gov |

| 4-Amino-7-chloroquinolines | P. falciparum (chloroquine-sensitive and -resistant) | Submicromolar activity; some analogs more potent than chloroquine against resistant strains. nih.gov | nih.gov |

Antiparasitic Properties

The investigation of quinazoline derivatives has extended to their potential as broad-spectrum antiparasitic agents, with studies showing activity against various protozoan parasites.

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been evaluated for their antileishmanial activity. nih.gov In these studies, quinazolines with a chloride or methyl substitution on the benzenoid ring at the 5-, 6-, or 7-position were found to be significantly less toxic to mammalian cells compared to the parent compound. nih.gov Certain analogs demonstrated inhibitory effects on liver parasitemia in a murine model of visceral leishmaniasis. nih.gov

More recently, quinazoline 2,4,6-triamine derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Compounds featuring nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were identified as the most potent, demonstrating significant antiprotozoal activity. nih.gov These compounds were effective at reducing the growth of epimastigotes and the viability of trypomastigotes, while exhibiting low toxicity to human cells. nih.gov

| Compound Class | Parasite | Key Findings | Reference |

|---|---|---|---|

| N2,N4-Disubstituted quinazoline-2,4-diamines | Leishmania donovani | Inhibited liver parasitemia in a murine model; substitutions at positions 5, 6, or 7 reduced mammalian cell toxicity. nih.gov | nih.gov |

| Quinazoline 2,4,6-triamine derivatives | Trypanosoma cruzi | Nitrobenzoyl-substituted analogs showed potent activity against epimastigotes and trypomastigotes with high selectivity. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling of 5,6 Dichloroquinazolin 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed description of the electron distribution, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Reactivity and Regioselectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com DFT methods are used to calculate various global and local reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. mdpi.comresearchgate.netredalyc.org For 5,6-Dichloroquinazolin-2-amine, DFT calculations can elucidate its chemical reactivity and the regioselectivity of its potential reactions, such as nucleophilic aromatic substitution. mdpi.com

Global reactivity descriptors derived from the energies of frontier molecular orbitals include chemical potential (μ), global hardness (η), and the electrophilicity index (ω). mdpi.comresearchgate.net These parameters provide insights into the molecule's tendency to accept or donate electrons. Local reactivity is often analyzed using condensed Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For instance, DFT calculations on similar heterocyclic systems have been used to pinpoint the most susceptible sites for substitution reactions. mdpi.com The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ajchem-a.commdpi.com

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference; indicates chemical reactivity | 4.7 |

| Chemical Potential (μ) | Represents the escaping tendency of electrons | -4.15 |

| Global Hardness (η) | Measures resistance to change in electron distribution | 2.35 |

| Electrophilicity Index (ω) | Indicates the ability to accept electrons | 3.66 |

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Coefficients)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgorganicchemistrydata.org The energy and spatial distribution of these orbitals are crucial for predicting the outcome of chemical reactions. researchgate.net

The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that will most readily accept electrons, defining the molecule's electrophilic character. rasayanjournal.co.in The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. rsc.org For this compound, the distribution of the LUMO across the quinazoline ring system, particularly the coefficients on specific carbon atoms, would indicate the most probable sites for nucleophilic attack. Analysis of the HOMO would similarly highlight regions prone to electrophilic attack.

| Orbital | Energy (eV) | Description of Spatial Distribution |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the dichloro-substituted benzene (B151609) ring and the amino group, indicating these as potential sites for electrophilic attack. |

| LUMO | -1.8 | Distributed across the pyrimidine (B1678525) ring of the quinazoline core, suggesting this region is susceptible to nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. lums.ac.ir This method is instrumental in drug design for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity.

Prediction of Binding Poses and Affinities with Receptor/Enzyme Targets

For this compound, molecular docking can be used to explore its potential interactions with various biological targets. The quinazoline scaffold is a "privileged structure" known to interact with a wide range of proteins, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR). ijcce.ac.irnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the active site of the receptor, and a scoring function is used to calculate the binding affinity, usually expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger, more favorable binding interaction. The simulation predicts the most stable binding pose, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the active site. nih.gov

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds | The 2-amino group forms a hydrogen bond with the backbone carbonyl of a key methionine residue. One of the quinazoline nitrogen atoms acts as a hydrogen bond acceptor from a threonine residue. |

| Hydrophobic Interactions | The dichlorophenyl ring is positioned in a hydrophobic pocket, interacting with leucine, valine, and alanine residues. |

| Pi-Pi Stacking | The quinazoline ring engages in pi-pi stacking with a phenylalanine residue. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for a ligand to interact with a specific biological target. nih.gov By analyzing the predicted binding pose of this compound from docking simulations, key pharmacophoric features can be identified. nih.gov These features represent the crucial interaction points between the ligand and the receptor.

For this compound, the essential features would likely include:

Hydrogen Bond Donors: The primary amine (-NH₂) group.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring.

Aromatic/Hydrophobic Regions: The fused aromatic ring system, particularly the dichloro-substituted benzene moiety.

Understanding these features is vital for designing new derivatives with improved potency and selectivity. The pharmacophore model serves as a template for virtual screening to find other molecules with a similar arrangement of features or for guiding the chemical modification of the lead compound. researchgate.net

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2-Amino group (-NH₂) | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | N1 and N3 of the quinazoline ring | Interaction with hydroxyl or amide groups of residues (e.g., Ser, Thr, Asn). |

| Aromatic Ring (AR) | Quinazoline core | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Group (HY) | Dichlorophenyl moiety | Van der Waals interactions within a hydrophobic pocket. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex fluctuates and changes conformation. researchgate.net

An MD simulation typically starts with the best-docked pose of the this compound-protein complex. The system is solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the stability of the complex is evaluated by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory indicates that the ligand remains securely bound in the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. nih.gov These simulations validate the docking results and provide a more realistic understanding of the binding event. nih.gov

| Analysis | Objective |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the ligand within the binding pocket and the overall protein structure over time. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues and determine how ligand binding affects protein dynamics. |

| Hydrogen Bond Analysis | To monitor the persistence of key hydrogen bonds identified in docking throughout the simulation. |

| Binding Free Energy Calculation | To provide a more accurate estimation of binding affinity by considering entropic and solvent effects (e.g., using MM/PBSA or MM/GBSA methods). |

Analysis of Ligand-Protein Complex Stability and Conformational Changes

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand, such as this compound, to its protein target. These methods provide a detailed view of the binding mode, the key intermolecular interactions, and the conformational changes that occur upon complex formation.

Molecular docking studies with quinazoline derivatives have been widely used to predict their binding affinity and orientation within the active site of various protein targets, such as epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). mdpi.comderpharmachemica.comrsc.org These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the ligand-protein complex. For instance, the quinazoline core can act as a scaffold for substituents that form crucial hydrogen bonds with backbone atoms of the protein.

Table 1: Representative Data from Molecular Dynamics Simulation of a Quinazoline Derivative-Protein Complex

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | Small fluctuation indicates stable binding of the ligand. |

| RMSD of Protein | 2.0 Å | Minor conformational changes in the protein upon ligand binding. |

| Radius of Gyration (Rg) | 18.5 ± 0.2 Å | Consistent value suggests the complex remains compact and stable. |

| Number of H-Bonds | 3-5 | Multiple stable hydrogen bonds contribute to binding affinity. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding energy suggests a strong interaction. frontiersin.org |

Note: This table presents hypothetical data representative of findings in molecular dynamics studies of quinazoline derivatives.

Solvent Effects and Dynamic Interactions

The solvent environment plays a critical role in molecular recognition and binding. Explicit solvent MD simulations, where water molecules are individually represented, provide the most accurate description of the solvent's influence on the ligand-protein interaction. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the stability of the complex. They can also be displaced from the binding site upon ligand binding, which can have a significant entropic contribution to the binding free energy.

The choice of solvent in chemical reactions involving quinazoline derivatives can also be crucial. For example, in the amination of dichloroquinazolines, dioxane is often used as a solvent because quinazolines are readily soluble in it, and it is unreactive with amines. stackexchange.com The temperature of the reaction can also influence the regioselectivity of the amination, with the first amination often occurring at a lower temperature than the second. stackexchange.com

Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. frontiersin.org These methods implicitly account for the effect of the solvent by treating it as a continuum with a specific dielectric constant. These calculations help in ranking different ligands based on their predicted binding affinities.

Cheminformatics and In Silico Drug Discovery Approaches

Cheminformatics and in silico drug discovery encompass a range of computational techniques that are used to identify and optimize new drug candidates. These approaches have been successfully applied to the discovery of novel quinazoline-based inhibitors for various therapeutic targets.

Virtual Screening and Library Design for Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For quinazoline derivatives, virtual screening can be used to explore vast chemical spaces and identify novel analogs with improved potency or selectivity.

The process typically starts with a known active compound or the three-dimensional structure of the target protein. A library of compounds, which can be commercially available or computationally generated, is then docked into the active site of the target. The compounds are ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. Several studies have utilized virtual screening to identify new 4,6,7-trisubstituted quinazoline derivatives as potential EGFR inhibitors. derpharmachemica.com

Library design involves the creation of a focused collection of molecules with a high probability of containing active compounds. For this compound, a virtual library of analogs could be designed by systematically modifying the substituents on the quinazoline core and at the 2-amino position. These modifications can be guided by structure-activity relationship (SAR) data and the structural information of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmui.ac.ir QSAR models are valuable tools for predicting the activity of newly designed compounds, understanding the structural features that are important for activity, and guiding the optimization of lead compounds.

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical properties of the molecules. nih.govmui.ac.ir Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity.

Several QSAR studies have been performed on quinazoline derivatives to model their anticancer, anti-inflammatory, and other biological activities. nih.govijfmr.commui.ac.ir These studies have identified key molecular descriptors that influence the activity of these compounds. For example, descriptors related to molecular shape, hydrophobicity, and electronic properties have been found to be important for the anticancer activity of quinazoline derivatives. nih.gov

Table 2: Example of a QSAR Model for Quinazoline Derivatives

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Logarithm of the octanol-water partition coefficient (hydrophobicity). |

| TPSA | -0.12 | Topological Polar Surface Area (related to membrane permeability). |

| MW | -0.05 | Molecular Weight. |

| nHBDon | +0.28 | Number of Hydrogen Bond Donors. |

| nRotB | -0.09 | Number of Rotatable Bonds. |

| Model Statistics | ||

| R² | 0.85 | Coefficient of determination, indicates a good fit of the model to the data. |

| Q² | 0.78 | Cross-validated R², indicates good predictive ability of the model. |

Note: This table presents a hypothetical QSAR model to illustrate the type of information generated in such studies. The descriptors and coefficients are for representative purposes only.

By utilizing these computational approaches, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold, leading to more effective and safer therapies.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of high-resolution ¹H and ¹³C NMR, augmented by two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in 5,6-dichloroquinazolin-2-amine can be achieved.

High-Resolution ¹H NMR and ¹³C NMR for Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is in turn affected by the presence of electron-withdrawing or electron-donating groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The protons on the quinazoline (B50416) core will be influenced by the electron-withdrawing effects of the two chlorine atoms and the pyrimidine (B1678525) ring, leading to downfield shifts. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.5 - 8.7 | Singlet |

| H-7 | 7.8 - 8.0 | Singlet |

| H-8 | 7.6 - 7.8 | Singlet |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in this compound. The carbons directly bonded to the electronegative chlorine and nitrogen atoms are expected to be significantly deshielded and thus appear at lower field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-4 | 150 - 152 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 125 - 127 |

| C-8 | 115 - 117 |

| C-8a | 145 - 147 |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR (2D-NMR) for Connectivities and Regioisomeric Assignment

To unequivocally confirm the structural assignment of this compound and to establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, which has isolated aromatic protons, no cross-peaks would be expected in the COSY spectrum, confirming their lack of direct coupling.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₆Cl₂N₃⁺ | 213.9939 |

Note: The calculated exact mass is for the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to readily protonate, primarily at one of the basic nitrogen atoms of the quinazoline ring, to form the [M+H]⁺ ion. The resulting mass spectrum would be relatively simple, with the protonated molecular ion being the base peak. Fragmentation can be induced to provide structural information, with potential losses of small molecules such as HCN or chlorine radicals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, C=N and C=C bonds of the quinazoline ring system, and C-Cl bonds. nih.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3250 | Medium, Doublet |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=N Stretch | 1650 - 1550 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Predicted values are based on typical absorption ranges for the respective functional groups.

The presence of a doublet in the N-H stretching region would be characteristic of a primary amine. The C=N and C=C stretching vibrations in the fingerprint region provide evidence for the quinazoline core structure. The strong absorption in the lower wavenumber region is indicative of the carbon-chlorine bonds.

X-ray Crystallography for Solid-State Structure Determination of Analogs

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformations. In the study of quinazoline derivatives, X-ray crystallography offers critical insights into the solid-state architecture of these molecules, revealing details about intermolecular interactions that govern their packing in the crystal lattice. Such information is vital for understanding the physicochemical properties of these compounds and for structure-based drug design.

Research into the crystallographic properties of analogs of this compound provides a clear picture of their molecular geometry and packing arrangements. A notable example is the structural analysis of 2,4-dichloro-7-fluoroquinazoline (B1321832), a halogenated analog. Single-crystal X-ray diffraction studies of this compound have elucidated its precise solid-state conformation and the non-covalent interactions that dictate its crystal structure.

The molecule of 2,4-dichloro-7-fluoroquinazoline is observed to be essentially planar. nih.gov This planarity is a common feature in fused aromatic ring systems. The detailed crystallographic data, including unit cell dimensions and space group, have been determined with high precision. In the crystal, the molecules are organized in a way that facilitates significant intermolecular interactions. Specifically, π–π stacking is a prominent feature of the crystal packing, where parallel quinazoline moieties of adjacent molecules are stacked upon one another. nih.govnih.gov The centroid-centroid distance between these stacked rings has been measured to be 3.8476 (14) Å, a typical distance for such aromatic interactions. nih.gov This type of stacking is a key factor in the stabilization of the crystal lattice.

The comprehensive data obtained from the X-ray crystallographic analysis of 2,4-dichloro-7-fluoroquinazoline is summarized in the table below. This data provides the fundamental parameters that define the crystal structure of this analog.

| Parameter | Value |

| Chemical Formula | C₈H₃Cl₂FN₂ |

| Molecular Weight ( g/mol ) | 217.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Max Deviation from Plane (Å) | 0.018 (2) |

| Centroid-Centroid Distance (Å) | 3.8476 (14) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

This detailed structural information is invaluable for computational studies, such as molecular modeling and docking, where a precise understanding of the molecule's conformation is a prerequisite. The elucidation of the solid-state structure of such analogs through X-ray crystallography provides a solid foundation for further research into the structure-activity relationships of this class of compounds.

Future Perspectives and Emerging Research Avenues for 5,6 Dichloroquinazolin 2 Amine Research

Rational Design of Highly Selective and Potent Analogs

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds. For 5,6-dichloroquinazolin-2-amine, this approach can be employed to develop analogs with superior affinity and selectivity for their intended biological targets.

A primary strategy involves structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein. By understanding the precise interactions between a ligand and the amino acid residues in the binding site, chemists can introduce modifications to the this compound scaffold to enhance these interactions. For instance, if the target is a protein kinase, X-ray crystallography could reveal key hydrogen bonds and hydrophobic pockets. Substituents could then be added to the 2-amino group or other positions on the quinazoline (B50416) ring to form additional hydrogen bonds or to better occupy hydrophobic pockets, thereby increasing potency. mdpi.com

Furthermore, rational design can be used to achieve selectivity, a critical attribute for minimizing off-target effects. For example, in designing inhibitors for Activin-like kinase 5 (ALK5), a rational approach based on co-crystal structures allowed for the development of quinazoline derivatives that were highly selective over the closely related p38 MAP kinase. mdpi.com This principle can be directly applied to the this compound core to design analogs that selectively inhibit a specific member of a protein family, such as a particular kinase or protease.

The table below illustrates hypothetical modifications to the this compound scaffold and the rationale behind them.

| Modification Position | Proposed Substituent | Design Rationale | Potential Outcome |

|---|---|---|---|

| 2-amino group | Aryl or heteroaryl rings | To explore additional hydrophobic interactions and potential pi-pi stacking within the target's binding site. | Increased potency and modulation of selectivity. |

| N1 or N3 position | Small alkyl groups | To probe for steric tolerance and potentially influence the planarity and binding conformation of the quinazoline ring. | Fine-tuning of binding affinity. |

| C4 position | Substituted anilines | To mimic the binding mode of known 4-anilinoquinazoline (B1210976) kinase inhibitors and engage with the hinge region of a kinase. | Development of potent kinase inhibitors. |

Investigation of Novel Biological Targets and Therapeutic Applications

The quinazoline scaffold is known to interact with a wide array of biological targets, suggesting that derivatives of this compound could have therapeutic applications across various diseases. A significant future direction is the systematic screening of analog libraries against diverse panels of targets to uncover novel activities.

Protein kinases remain a primary area of interest. Quinazoline derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). mdpi.comekb.eg Given this precedent, analogs of this compound could be investigated as inhibitors of other kinases implicated in cancer and inflammatory diseases, such as Apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Beyond kinases, other target classes are emerging. For instance, certain quinazolinamine derivatives have been identified as potent dual inhibitors of the ATP-binding cassette (ABC) transporters Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). nih.govnih.gov These transporters are responsible for multidrug resistance in cancer, a major obstacle to effective chemotherapy. Developing this compound analogs as inhibitors of these efflux pumps could lead to new agents that resensitize resistant tumors to existing anticancer drugs.

Other potential targets for quinazoline derivatives include microtubules, where they can act as depolymerizing agents, and various enzymes involved in neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to accelerate the identification of promising new drug candidates.

One key application is high-throughput virtual screening. AI/ML algorithms can screen vast virtual libraries of compounds, containing millions or even billions of structures, to identify those most likely to bind to a specific biological target. This process can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

Furthermore, generative AI models can be used for de novo drug design. These models can learn the underlying chemical patterns from known active molecules and generate entirely new structures based on the this compound core that are optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity and physicochemical properties of designed molecules before they are synthesized, further refining the design process. researchgate.net

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Virtual Screening | Computationally screening large compound libraries to identify potential hits for a biological target. | Rapidly identifies promising analogs for synthesis, saving time and resources. |

| De Novo Design | Generative models create novel molecular structures with optimized properties. | Designs innovative analogs with potentially superior efficacy and safety profiles. |

| Property Prediction (QSAR/ADMET) | ML models predict biological activity, solubility, permeability, metabolic stability, and toxicity. researchgate.net | Prioritizes candidates with better drug-like properties early in the discovery pipeline. |

| Synthesis Prediction | AI algorithms predict viable synthetic routes for novel compounds. | Assists chemists in planning the synthesis of newly designed analogs. |

Exploration of Mechanism-Based Drug Design Strategies

Mechanism-based drug design aims to create inhibitors that form a covalent, often irreversible, bond with their target protein. This strategy can lead to compounds with prolonged duration of action and high potency. The quinazoline scaffold has proven to be an excellent framework for developing such covalent inhibitors, particularly for protein kinases. mdpi.com

This approach typically involves incorporating a "warhead"—an electrophilic group—onto the drug molecule. This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine, located in or near the target's active site. ekb.eg For example, second-generation EGFR inhibitors like afatinib (B358) and dacomitinib (B1663576) feature a 4-anilinoquinazoline core with an acrylamide (B121943) group at the C-6 position. This acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a specific cysteine residue (Cys797) in the ATP binding site of EGFR. mdpi.com

Future research on this compound could explore the introduction of various covalent warheads at different positions on the quinazoline ring. The goal would be to target non-catalytic cysteines or other nucleophilic residues within novel biological targets. This could lead to the development of highly selective and potent irreversible inhibitors for a range of diseases. The discovery of novel reactive heterocyclic warheads, such as alkynyl benzoxazines and dihydroquinazolines, provides an expanded toolkit for designing next-generation covalent inhibitors based on the this compound scaffold. nih.gov

Development of Multi-Target Directed Ligands and Combination Therapies

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one molecule, one target" approach may be insufficient for treating such diseases. An emerging and powerful strategy is the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets simultaneously.

The quinazoline scaffold is an ideal starting point for creating MTDLs due to its versatile chemistry and proven ability to bind to diverse targets. nih.gov For instance, quinazoline derivatives have been designed to concurrently inhibit microtubules and receptor tyrosine kinases (such as EGFR and VEGFR-2) for cancer therapy. nih.gov In the context of Alzheimer's disease, quinazoline-based compounds have been developed to inhibit both cholinesterases and β-secretase (BACE-1), two key enzymes in the disease's pathology. nih.gov

Future work with this compound could involve rationally combining its core structure with other pharmacophores known to bind to different, disease-relevant targets. This could be achieved by linking the two pharmacophores with a suitable spacer or by merging their key structural features into a single, hybrid molecule. This approach could lead to novel therapeutics with synergistic efficacy and a lower potential for drug-drug interactions compared to combination therapies involving multiple separate drugs.

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing 5,6-Dichloroquinazolin-2-amine with high purity?

- Answer : The synthesis typically involves nucleophilic substitution of dichloroquinoxaline precursors. For example, reaction of 5,6-dichloro-2-chloroquinazoline with ammonia under controlled conditions (e.g., DMF solvent, Hunig’s base, room temperature) yields the target compound. Microwave-assisted methods (150°C, 1 hour) can enhance reaction efficiency .

- Table 1 : Comparison of Synthesis Methods

| Precursor | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5,6-Dichloro-2-chloroquinazoline | DMF | Hunig’s base | RT | 99% | |

| Dichloroquinoxaline derivatives | DMF/H2O | Microwave | 150°C | 58-99% |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Answer : Use a combination of H/C NMR (DMSO-d6) to confirm aromatic proton environments and LC-MS for purity (>95%). For example, H NMR peaks at δ 4.97 (d, J=5.53 Hz) and δ 8.51 (d, J=4.70 Hz) confirm amine and quinazoline protons, respectively . HRMS (ESI) provides precise molecular weight validation .

Q. What safety protocols are critical when handling this compound?

- Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact; wash with 10% KHSO4 if exposed. Store at RT in airtight containers. Waste must be segregated and disposed via licensed chemical waste services .

Q. What initial bioactivity screening strategies are recommended for this compound?

- Answer : Screen against kinase enzymes (e.g., CDC2-like kinases) using fluorescence polarization assays. Test antimicrobial activity via broth microdilution (MIC values). Dose-response curves (IC50) help quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Answer : Introduce substituents at the 4-position (e.g., aryl or alkyl groups) and compare inhibitory effects. For example, N-(thiophen-2-ylmethyl) analogs show enhanced kinase inhibition due to hydrophobic interactions .

- Table 2 : SAR Trends for Quinazoline Derivatives

| Substituent | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Thiophen-2-ylmethyl | CLK1 | 12.3 | |

| Benzo[d][1,3]dioxol-5-yl | CLK2 | 8.7 |

Q. What computational strategies predict binding modes of this compound with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains. Analyze hydrogen bonding (e.g., NH–O interactions with ATP-binding sites) and π-π stacking with aromatic residues .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Answer : Apply meta-analysis tools (e.g., Cochrane Review methods) to quantify heterogeneity. Calculate statistics: indicates significant variability, necessitating subgroup analysis (e.g., cell type, assay conditions) .

Q. What advanced spectroscopic techniques elucidate electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.